REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:11]1[C:19]2[C:14](=[CH:15][C:16]([C:20](OC)=[O:21])=[CH:17][CH:18]=2)[NH:13][CH:12]=1)(=O)[CH2:8][CH3:9]>O1CCCC1>[OH:21][CH2:20][C:16]1[CH:15]=[C:14]2[C:19]([C:11]([CH2:7][CH2:8][CH3:9])=[CH:12][NH:13]2)=[CH:18][CH:17]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
methyl 3-propionylindole-6-carboxylate
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CNC2=CC(=CC=C12)C(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
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solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
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Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 90 min
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
poured carefully onto ice (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the extracts were washed (water (twice), brine),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 7:3 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C2C(=CNC2=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |